molecular formula C11H14N2O3 B6663182 1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclobutane-1-carboxylic acid

1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclobutane-1-carboxylic acid

Cat. No.: B6663182
M. Wt: 222.24 g/mol
InChI Key: DEWHXOYTMBWODD-UHFFFAOYSA-N
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Description

1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclobutane-1-carboxylic acid is a complex organic compound featuring a pyrrole ring and a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclobutane-1-carboxylic acid typically involves the condensation of 4-methyl-1H-pyrrole-3-carboxylic acid with cyclobutane-1,1-dicarboxylic acid. The reaction is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of pyrrole-3-carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amides or thioesters.

Scientific Research Applications

1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclopentane-1-carboxylic acid
  • 1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclohexane-1-carboxylic acid

Uniqueness

1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane and cyclohexane analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7-5-12-6-8(7)9(14)13-11(10(15)16)3-2-4-11/h5-6,12H,2-4H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWHXOYTMBWODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=C1C(=O)NC2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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